molecular formula C21H32N5O11P B12340602 ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate CAS No. 1422284-15-8

((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate

Cat. No.: B12340602
CAS No.: 1422284-15-8
M. Wt: 561.5 g/mol
InChI Key: KUKFSJJPWCVOBK-NOCXICHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate is a structurally complex nucleoside phosphonate prodrug. It is closely related to tenofovir disoproxil fumarate (TDF), a widely used antiviral agent for HIV and hepatitis B treatment . The compound features a (R)-configured adenine derivative linked to a phosphonate group modified with isopropoxy and isopropyl carbonate moieties, which enhance its lipophilicity and oral bioavailability. Its fumarate salt form improves stability and solubility . This compound is often identified in impurity profiling studies of tenofovir-based pharmaceuticals, where its structural deviations from TDF (e.g., isopropoxy vs. bis-isopropyloxycarbonyloxymethyl groups) influence metabolic activation and pharmacokinetics .

Properties

CAS No.

1422284-15-8

Molecular Formula

C21H32N5O11P

Molecular Weight

561.5 g/mol

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid

InChI

InChI=1S/C17H28N5O7P.C4H4O4/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22;5-3(6)1-2-4(7)8/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,30?;/m1./s1

InChI Key

KUKFSJJPWCVOBK-NOCXICHJSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OC(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(((((®-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate” involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of the purine base, followed by the introduction of the propan-2-yl group through a substitution reaction. The subsequent steps involve the addition of the phosphoryl and carbonate groups, which are introduced using phosphorylating and carbonating agents, respectively. The final step involves the formation of the fumarate salt, which is achieved by reacting the compound with fumaric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity. Additionally, purification steps such as crystallization, filtration, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “(((((®-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate” can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The phosphoryl group can be reduced to form phosphine derivatives.

    Substitution: The isopropoxy and carbonate groups can be substituted with other alkoxy or carbonate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phosphoryl group may produce phosphine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its purine base makes it a candidate for studies on nucleotide analogs and their interactions with DNA and RNA.

    Medicine: The compound’s potential biological activity suggests it could be investigated for therapeutic applications, such as antiviral or anticancer agents.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of “(((((®-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate” involves its interaction with molecular targets such as enzymes and receptors. The purine base can bind to nucleotide-binding sites, potentially inhibiting or modulating the activity of enzymes involved in DNA and RNA synthesis. The phosphoryl and carbonate groups may also interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tenofovir Disoproxil Fumarate (TDF)

TDF (Fig. 1b) shares the adenine-propan-2-yloxy backbone but differs in its phosphonate ester groups: TDF contains bis(isopropyloxycarbonyloxymethyl)phosphoryl moieties instead of the mixed isopropoxy and isopropyl carbonate groups in the target compound . These differences result in distinct hydrolysis rates and metabolic activation pathways. TDF exhibits a molecular weight of 539.5 g/mol, a pKa of 7.2, and solubility in polar solvents like water and methanol . In contrast, the target compound’s isopropoxy group may reduce aqueous solubility but enhance membrane permeability .

Property Target Compound TDF
Molecular Formula C21H31N3O7P2F2 (estimated) C21H31N3O7P2F2
Key Substituents Isopropoxy, isopropyl carbonate Bis(isopropyloxycarbonyloxymethyl)
Solubility Lower in water (predicted) Soluble in water, methanol
Metabolic Stability Higher esterase resistance Rapid hydrolysis to tenofovir

Tenofovir Alafenamide Fumarate (TAF)

TAF, another tenofovir prodrug, replaces TDF’s bis-ester groups with a phenoxy-phosphorylalaninate moiety . This modification reduces systemic toxicity by improving lymphatic targeting and intracellular activation. While the target compound and TAF both prioritize esterase-stable prodrug design, TAF’s alanine ester and aryloxy group confer superior plasma stability (half-life >90 minutes vs. TDF’s 30 minutes) and higher antiviral potency .

Lipid-Conjugated Tenofovir Analogs

Lipid conjugates, such as 2-(hexadecyldisulfanyl)ethyl isobutyl phosphonate derivatives, incorporate disulfide-linked lipid chains to enable redox-sensitive drug release . These conjugates exhibit enhanced cellular uptake and prolonged antiviral activity compared to the target compound. For example, compound 18 (Table 1) showed 43.6% yield in synthesis and retained >80% antiviral efficacy in HIV-infected cells . The target compound’s lack of lipid modifications limits its tissue distribution but simplifies synthesis and regulatory approval.

Compound Modification Key Advantage
Target Compound Isopropoxy/isopropyl carbonate Balanced lipophilicity
Lipid Conjugate 18 Disulfide-lipid chain Redox-triggered release

Tenofovir Impurities and Isosteres

The target compound is classified as "Tenofovir Impurity C" in pharmacopeial studies . Impurities like this often arise from incomplete esterification or stereochemical deviations during synthesis. Compared to the active pharmaceutical ingredient (API), such impurities may exhibit reduced antiviral activity due to altered phosphorylation kinetics. For example, the (S)-configured isomer of the target compound () showed <10% activity in reverse transcriptase inhibition assays .

Structural and Bioactivity Relationships

The compound’s bioactivity profile correlates with its structural similarity to TDF and other adenine-based antivirals. Hierarchical clustering of bioactivity data (NCI-60 dataset) suggests that phosphonate prodrugs with branched ester groups cluster together, indicating shared mechanisms like protease inhibition and nucleic acid synthesis disruption . Machine learning models (e.g., Tanimoto and Dice similarity indices) confirm moderate structural overlap (Tanimoto score ~0.75) with TDF, aligning with its intermediate position in activity landscapes .

Biological Activity

The compound ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate, also known as Tenofovir Alafenamide Fumarate (TAF), is a nucleotide reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV and hepatitis B virus infections. This article explores the biological activity, mechanisms of action, and therapeutic implications of TAF, supported by relevant research findings and case studies.

  • Molecular Formula : C25H33N6O9P
  • Molecular Weight : 592.54 g/mol
  • CAS Number : 379270-38-9

TAF acts as a prodrug that converts to Tenofovir in vivo. The active form inhibits the reverse transcriptase enzyme, crucial for viral replication in HIV and HBV. By competing with natural deoxynucleotides, TAF prevents the incorporation of viral genetic material into the host DNA, thereby halting viral replication.

Antiviral Efficacy

TAF has demonstrated significant antiviral activity against both HIV and HBV. In clinical studies, it has shown:

  • Reduced Viral Load : Patients receiving TAF exhibited a significant decrease in plasma HIV RNA levels compared to those on other NRTIs.
  • Sustained Efficacy : Long-term studies indicate that TAF maintains efficacy over extended periods without significant resistance development.

Pharmacokinetics

TAF exhibits favorable pharmacokinetic properties:

  • Higher Intracellular Concentrations : Compared to its predecessor Tenofovir Disoproxil Fumarate (TDF), TAF achieves higher intracellular concentrations of Tenofovir with lower plasma levels, reducing the risk of renal toxicity and bone mineral density loss.

Study 1: Efficacy in HIV Treatment

A randomized clinical trial involving 1,000 HIV-positive patients compared TAF with TDF. Results indicated:

  • Primary Endpoint Achievement : 90% of patients on TAF achieved undetectable viral loads after 48 weeks compared to 85% on TDF.
  • Adverse Effects : Lower incidence of renal impairment and bone density loss was reported among TAF users.

Study 2: Hepatitis B Virus Suppression

In a cohort study of HBV-infected patients, TAF was administered for 96 weeks:

  • Viral Suppression Rates : 95% of patients achieved HBV DNA suppression to undetectable levels.
  • Safety Profile : Minimal adverse effects were noted, reinforcing TAF's safety in long-term use.

Comparative Analysis with Other NRTIs

FeatureTenofovir Alafenamide (TAF)Tenofovir Disoproxil (TDF)Emtricitabine (FTC)
Molecular Weight 592.54 g/mol635.49 g/mol247.25 g/mol
Dosage Form Lower dose requiredHigher dose requiredFixed-dose combination
Renal Toxicity Risk LowerHigherModerate
Bone Density Impact MinimalSignificantModerate
Resistance Profile LowModerateLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.